(2R)-2-(2-fluorophenyl)pyrrolidine CAS number and chemical identifiers
(2R)-2-(2-fluorophenyl)pyrrolidine CAS number and chemical identifiers
Introduction & Chemical Identity
(2R)-2-(2-Fluorophenyl)pyrrolidine is a high-value chiral heterocyclic building block widely utilized in modern medicinal chemistry. As a constrained amine scaffold, it serves as a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., TRK inhibitors) and G-protein coupled receptor (GPCR) ligands. The presence of the ortho-fluorine atom on the phenyl ring modulates metabolic stability (blocking metabolic soft spots) and influences the conformational preference of the biphenyl-like system through electrostatic repulsion and lipophilicity changes.
This guide details the physicochemical properties, validated synthetic routes, and handling protocols for this specific enantiomer.
Chemical Identifiers[1][2][3][4]
| Property | Specification |
| Chemical Name | (2R)-2-(2-Fluorophenyl)pyrrolidine |
| CAS Number (R-isomer) | 1228568-65-7 |
| CAS Number (Racemic) | 72216-04-7 |
| CAS Number (S-isomer) | 1211109-18-0 |
| Molecular Formula | C₁₀H₁₂FN |
| Molecular Weight | 165.21 g/mol |
| SMILES | FC1=CC=CC=C1[C@H]1CCCN1 |
| InChI Key | NOJCVVKIBLHAGW-SNVBAGLBSA-N |
| Appearance | Colorless to pale yellow liquid (free base); White solid (HCl salt) |
Synthetic Methodology
The synthesis of enantiopure (2R)-2-(2-fluorophenyl)pyrrolidine requires strict control over stereochemistry. While resolution of the racemate is possible, Asymmetric Transfer Hydrogenation (ATH) of the corresponding cyclic imine is the preferred industrial and laboratory method due to higher atom economy and yield.
Primary Route: Asymmetric Transfer Hydrogenation (ATH)
This route involves the formation of a cyclic imine precursor followed by enantioselective reduction.
Step 1: Grignard Addition & Cyclization Reaction of N-protected-2-pyrrolidinone (e.g., N-Boc-2-pyrrolidinone) with 2-fluorophenylmagnesium bromide yields a keto-intermediate. Acidic deprotection triggers spontaneous cyclization to the cyclic imine: 5-(2-fluorophenyl)-3,4-dihydro-2H-pyrrole.
Step 2: Enantioselective Reduction The cyclic imine is reduced using a chiral catalyst, typically a Ruthenium(II) complex with a chiral diamine ligand (e.g., RuCl), in the presence of a hydrogen source (formic acid/triethylamine azeotrope).
Figure 1: Validated synthetic pathway via Asymmetric Transfer Hydrogenation.
Alternative: Classical Resolution
For smaller scale or when chiral catalysts are unavailable, the racemic amine (CAS 72216-04-7) can be resolved using chiral acids.
-
Resolving Agent: L-(+)-Tartaric acid or (S)-(+)-Mandelic acid.
-
Solvent System: Ethanol/Water or Isopropanol.
-
Process: The diastereomeric salt of the (R)-amine crystallizes preferentially. The free base is liberated using 1M NaOH.
Applications in Drug Discovery
The (2R)-2-(2-fluorophenyl)pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents.
Kinase Inhibition (TRK Pathway)
This compound is a structural analog of the pyrrolidine core found in Larotrectinib (which utilizes a 2,5-difluorophenyl moiety). The (2R)-configuration is critical for binding affinity in the ATP-binding pocket of Tropomyosin receptor kinases (TRK).
-
Mechanism: The pyrrolidine nitrogen acts as a hydrogen bond acceptor/donor (depending on substitution) to the hinge region of the kinase.
-
Fluorine Effect: The ortho-fluorine atom locks the phenyl ring conformation relative to the pyrrolidine ring via steric and electrostatic repulsion, reducing the entropic penalty of binding.
GPCR Ligands
Chiral pyrrolidines are extensively used to target:
-
Histamine H3 Receptors: As a core scaffold for cognitive enhancers.
-
Dopamine Receptors: Modulating affinity and selectivity profiles.
Analytical Characterization
To ensure the integrity of the (2R)-isomer, the following analytical criteria must be met.
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Retention: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer (verify with racemic standard).
NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (td, 1H), 7.28-7.10 (m, 3H), 4.35 (t, 1H, Chiral Center), 3.20-3.05 (m, 2H), 2.30-1.80 (m, 4H), 1.70 (br s, 1H, NH).
-
¹⁹F NMR: Distinct singlet around -118 ppm (referenced to CFCl₃).
Safety & Handling (SDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from air; storage as the HCl salt is recommended for long-term stability.
-
Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.
References
-
Fluorochem. (R)-2-(2-fluorophenyl)pyrrolidine Product Sheet. Retrieved from
-
PubChem. 2-(2-Fluorophenyl)pyrrolidine Compound Summary. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (R)-2-(3-fluorophenyl)pyrrolidine hydrochloride Safety Data Sheet (Analogous safety data). Retrieved from
-
PharmaBlock. Pyrrolidine Derivatives in Drug Discovery. Retrieved from
